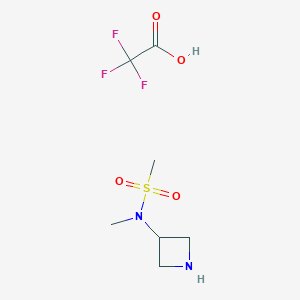
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
Übersicht
Beschreibung
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H13F3N2O4S and its molecular weight is 278.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid (CAS: 1619991-24-0) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its molecular formula is C7H13F3N2O4S, and it has a molecular weight of 278.25 g/mol. This compound is characterized by its unique azetidine structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H13F3N2O4S |
| Molecular Weight | 278.25 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
| SMILES | CN(C1CNC1)S(C)(=O)=O.O=C(O)C(F)(F)F |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. Notably, it has been explored for its role as a CCR6 receptor modulator , which is significant in the context of inflammatory diseases and immune responses .
Pharmacological Studies
Research indicates that compounds with azetidine structures exhibit diverse pharmacological properties. In a study profiling azetidine-based compounds, several derivatives demonstrated high solubility (>400 µM) and favorable pharmacokinetic profiles, including stability towards human plasma and liver microsomes . These properties are crucial for compounds intended for central nervous system (CNS) targeting.
Case Study: CNS Penetration
A detailed investigation into the CNS penetration capabilities of azetidine derivatives revealed that these compounds could achieve desirable pharmacokinetic properties such as:
- Molecular Weight : <450 Da
- Topological Polar Surface Area (TPSA) : <70 Å
- Hydrogen Bond Donors (HBD) : 0–1
- LogP : 2–4
These characteristics enhance the likelihood of effective blood-brain barrier (BBB) penetration, making them suitable candidates for CNS-related therapies .
Synthesis and Applications
The synthesis of this compound often involves complex organic reactions facilitated by trifluoroacetic acid (TFA). TFA acts as a catalyst in various synthetic pathways, including:
- Formation of Quinolones : TFA promotes acyl migration and N–CO fission in azetidine derivatives, leading to the formation of quinolone structures .
- Synthesis of Novel Ligands : The compound has been utilized in synthesizing ligands for nicotinic receptors, showcasing its versatility in drug development .
Comparative Analysis
In comparison to other azetidine derivatives, this compound displays unique interactions with specific receptors, which may lead to differential therapeutic outcomes. The following table summarizes key findings from comparative studies:
| Compound | Solubility (μM) | Protein Binding (%) | CNS Targeting Potential |
|---|---|---|---|
| N-(azetidin-3-yl)-N-methylmethanesulfonamide; TFA | >400 | Low to Moderate | High |
| Other Azetidine Derivative A | >300 | Moderate | Moderate |
| Other Azetidine Derivative B | >500 | High | Low |
Eigenschaften
IUPAC Name |
N-(azetidin-3-yl)-N-methylmethanesulfonamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-7(10(2,8)9)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBNCRKZQXKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















